3-Quinuclidinone oxime
Overview
Description
3-Quinuclidinone oxime is a bicyclic organic compound with the molecular formula C7H12N2O It is derived from quinuclidin-3-one and features an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Quinuclidinone oxime can be synthesized through several methods. One common approach involves the reaction of quinuclidin-3-one hydrochloride with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction is typically carried out in water at 70°C for 2 hours . The mixture is then cooled, and the pH is adjusted to 10 using sodium carbonate. The resulting precipitate is filtered and extracted to obtain quinuclidin-3-one oxime as a white solid .
Industrial Production Methods
Industrial production of quinuclidin-3-one oxime often employs similar synthetic routes but on a larger scale. The use of mechanochemical and microwave synthesis methods has been explored to enhance reaction rates and yields while maintaining stereoselectivity . These methods offer advantages such as reduced reaction times and improved environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidinone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of quinuclidin-3-one oxime involves its interaction with molecular targets such as acetylcholinesterase and butyrylcholinesterase. The oxime group can reactivate these enzymes by nucleophilic displacement of the phosphonylated serine residue in the active site . This reactivation process helps in mitigating the toxic effects of organophosphorus compounds.
Comparison with Similar Compounds
3-Quinuclidinone oxime can be compared with other similar compounds, such as:
Quinuclidine: A bicyclic amine with a similar core structure but lacking the oxime group.
Quinuclidin-3-one: The parent ketone compound from which quinuclidin-3-one oxime is derived.
Quinuclidinium oximes: A class of compounds with varying substituents on the quinuclidine core, exhibiting different biological activities.
This compound is unique due to its specific oxime functional group, which imparts distinct reactivity and biological properties.
Properties
IUPAC Name |
(NZ)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXHBTDHLNHMLV-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NO)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N/O)/C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76883-37-9, 35423-17-7 | |
Record name | Quinuclidin-3-one oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076883379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC168543 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-one, oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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